![molecular formula C154H231N41O47 B10847350 c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

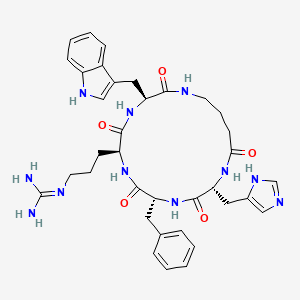

化合物C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 は、グルカゴン様ペプチド-1(GLP-1)の改変型であり、具体的には7位から37位までの断片です。このペプチドは強力なインスリン分泌促進ホルモンであり、インスリンの分泌を刺激します。 これは、腸内分泌L細胞におけるプログルカゴンの処理から生じます 。グルタミン酸およびリジン残基による修飾は、その安定性および生物活性を高めます。

2. 製法

合成経路と反応条件

This compound の合成には、ペプチド製造の一般的な方法である固相ペプチド合成(SPPS)が関与します。このプロセスには、次の手順が含まれます。

アミノ酸カップリング: 保護されたアミノ酸を固体樹脂に順次添加します。

脱保護: アミノ酸から保護基を除去します。

切断: ペプチドを樹脂から切り離します。

反応条件は通常、次のようになります。

溶媒: ジメチルホルムアミド(DMF)およびジクロロメタン(DCM)。

試薬: カップリング反応のためのN,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)。

温度: カップリングおよび脱保護工程では室温。

工業生産方法

このペプチドの工業生産は、組換えDNA技術によって達成できます。この技術では、ペプチドをコードする遺伝子を、大腸菌または酵母などの適切な発現系に挿入します。 次に、ペプチドは、高速液体クロマトグラフィー(HPLC)および凍結乾燥などの技術を使用して精製されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: Detachment of the peptide from the resin.

The reaction conditions typically involve:

Solvents: Dimethylformamide (DMF) and dichloromethane (DCM).

Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.

Temperature: Room temperature for coupling and deprotection steps.

Industrial Production Methods

Industrial production of this peptide can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC) and lyophilization .

化学反応の分析

反応の種類

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: は、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: システイン残基間のジスルフィド結合を形成するために酸化される可能性があります。

還元: ジスルフィド結合を遊離チオール基に還元します。

置換: アミノ酸残基を置換して、異なる特性を持つアナログを作成できます。

一般的な試薬と条件

酸化: 水溶液中の過酸化水素(H2O2)またはヨウ素(I2)。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: 特定のプライマーとDNAポリメラーゼを使用した部位特異的変異誘発。

主な生成物

これらの反応から生成される主な生成物には、安定性、生物活性、および受容体親和性が変化したペプチドのさまざまなアナログが含まれます .

科学的研究の応用

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: は、科学研究で数多くの用途があります。

化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: グルコース代謝およびインスリン分泌におけるその役割について調査されています。

医学: インスリン分泌促進効果により、2型糖尿病の潜在的な治療薬として検討されています。

作用機序

この化合物は、膵臓のβ細胞上のグルカゴン様ペプチド-1受容体(GLP-1R)に結合することで効果を発揮します。この結合は、サイクリックアデノシンモノホスフェート(cAMP)経路を活性化し、インスリン分泌の増加につながります。 さらに、グルカゴン分泌を抑制し、胃の排泄を遅らせ、より良い血糖コントロールに貢献します .

類似化合物との比較

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: は、以下のような他のGLP-1アナログと比較されます。

リラグルチド: 2型糖尿病および肥満の治療に使用される長効性GLP-1アナログ。

セマグルチド: 同様の用途を持つ別の長効性GLP-1アナログですが、薬物動態特性が異なります。

エクセナチド: 異なるアミノ酸配列を持つ短効性GLP-1アナログ。

特性

分子式 |

C154H231N41O47 |

|---|---|

分子量 |

3408.7 g/mol |

IUPAC名 |

(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,21S)-11-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]-2-(3-amino-3-oxopropyl)-5,8-dimethyl-3,6,9,17,22-pentaoxo-1,4,7,10,16-pentazacyclodocos-21-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |

InChIキー |

FZOFJRYZQZCXIG-XPPJIRRWSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCCNC(=O)CCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)C)CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |

正規SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

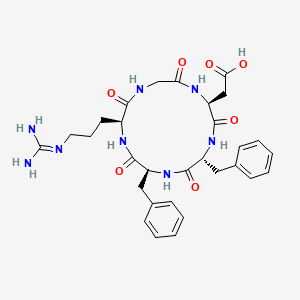

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

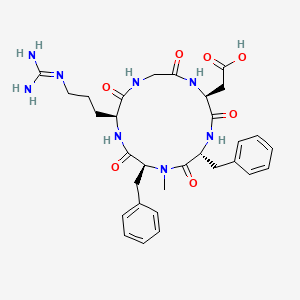

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)

![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)

![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)

![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)

![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)